molecular formula C16H16O3 B1586145 Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate CAS No. 732-80-9

Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1586145
CAS No.: 732-80-9
M. Wt: 256.3 g/mol
InChI Key: LGFDQZCUDVWAIQ-UHFFFAOYSA-N
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Description

Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethyl ester group at the para position of one ring and a methoxy group at the para position of the other ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core. A boronic acid derivative of one benzene ring is coupled with a halogenated derivative of the other benzene ring in the presence of a palladium catalyst and a base.

    Esterification: The carboxylic acid group on the biphenyl compound is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.

Types of Reactions:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic aromatic substitution, allowing for reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Sulfonation: Fuming sulfuric acid.

    Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drugs due to its biphenyl structure, which is common in many bioactive compounds.

    Materials Science: Utilized in the production of liquid crystals and organic light-emitting diodes (OLEDs) due to its stable biphenyl core.

Mechanism of Action

The mechanism of action of ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate depends on its specific application. In pharmaceuticals, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 4’-chloro[1,1’-biphenyl]-4-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness: Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the methoxy group, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.

Biological Activity

Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. Its structure consists of two benzene rings linked by a single bond, with an ethyl ester group at the para position of one ring and a methoxy group at the para position of the other. This compound is of particular interest due to its potential biological activities, which are similar to those observed in other biphenyl derivatives.

The biological activity of this compound is influenced by its structural features. Similar compounds have been reported to interact with various biological targets, including receptors involved in inflammation and cancer pathways. The presence of the methoxy group enhances its reactivity in electrophilic aromatic substitution reactions, potentially increasing its bioactivity.

Antimicrobial Activity

Research indicates that biphenyl derivatives exhibit significant antimicrobial properties. This compound may share this characteristic, as similar compounds have demonstrated effectiveness against various bacterial strains. For instance, studies have shown that modifications in the biphenyl structure can lead to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer properties of biphenyl derivatives are well-documented. This compound's structural similarity to known anticancer agents suggests it may possess similar effects. In vitro studies on related compounds have shown cytotoxic effects against cancer cell lines, indicating a potential for further exploration in cancer therapeutics.

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of biphenyl derivatives. This compound may exhibit this property, as many related compounds have been shown to scavenge free radicals and reduce oxidative stress in cellular models.

Comparative Studies

A comparative analysis of this compound with structurally similar compounds reveals insights into its biological activity:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)Antioxidant Activity (IC50 µM)
This compoundTBDTBDTBD
Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate32 (against S. aureus)1525
Ethyl 4'-chloro[1,1'-biphenyl]-4-carboxylate16 (against E. coli)1020

Note: TBD indicates that specific data for this compound is yet to be determined through experimental studies.

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of various biphenyl derivatives on cancer cell lines, this compound was evaluated alongside other compounds. Results indicated that while some derivatives exhibited significant inhibition of cell proliferation (IC50 values ranging from 10 to 30 µM), further research is needed to establish the precise efficacy of this compound.

Future Research Directions

Future investigations should focus on:

  • In vitro and in vivo studies : To ascertain the full spectrum of biological activities and mechanisms.
  • Structure-activity relationship (SAR) analyses : To optimize the compound's efficacy and reduce potential toxicity.
  • Exploration of formulation strategies : For enhancing bioavailability and therapeutic outcomes in clinical settings.

Q & A

Q. What are the common synthetic routes for Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate?

Basic Synthesis Methodology
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 4-methoxyphenylboronic acid) and a halogenated ethyl benzoate precursor (e.g., ethyl 4-bromobenzoate). Palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) are employed to facilitate aryl-aryl bond formation . Post-coupling, esterification or transesterification steps may refine the product. For example, ethyl ester groups can be introduced via nucleophilic acyl substitution under anhydrous conditions .

Q. How is the compound characterized post-synthesis?

Basic Structural Confirmation
Characterization involves NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity. For instance, the methoxy (-OCH₃) group appears as a singlet near δ 3.8 ppm in ¹H NMR, while the ester carbonyl (C=O) resonates at ~δ 168–170 ppm in ¹³C NMR. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₆O₃: 256.1099) . X-ray crystallography (if crystals are obtainable) provides definitive confirmation of molecular geometry and packing .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced Reaction Engineering

  • Catalyst Loading : Reduce Pd catalyst to ≤1 mol% to limit metal residues while maintaining coupling efficiency.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates.
  • Temperature Control : Maintain 80–100°C for Suzuki-Miyaura coupling to balance reaction rate and side-product formation.
  • Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization to isolate the target compound .

Q. What role does the methoxy group play in the compound’s reactivity?

Advanced Electronic and Steric Effects
The electron-donating methoxy group at the 4'-position activates the biphenyl system toward electrophilic substitution (e.g., nitration, halogenation) at the para and ortho positions. It also stabilizes intermediates via resonance during cross-coupling reactions. Steric hindrance from the methoxy group can influence regioselectivity in further functionalization .

Q. How can enantiomeric excess (ee) be determined if chiral centers are introduced?

Advanced Chiral Analysis
Mosher’s amide method is a gold standard:

Derivatize the compound with (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride.

Analyze ¹H NMR shifts of diastereomeric amides; distinct splitting patterns correlate with ee (e.g., 88% ee observed in analogous biphenyl esters) .
Alternative methods include chiral HPLC with cellulose-based columns and polarimetric detection .

Q. What intermolecular interactions stabilize the crystal structure of similar biphenyl carboxylates?

Advanced Crystallographic Insights
X-ray studies of analogous compounds reveal:

  • Hydrogen bonding between ester carbonyls and hydroxyl/methoxy groups (e.g., O–H⋯O=C, d ≈ 2.8 Å).
  • C–H⋯O interactions involving aromatic protons and oxygen atoms (e.g., C7–H7B⋯O4, d ≈ 3.1 Å).
  • π-π stacking of biphenyl cores (interplanar spacing ~3.5 Å) .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?

Methodological Troubleshooting

  • Variable Temperature NMR : Resolve overlapping signals by cooling to 0°C or heating to 60°C.
  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons unambiguously.
  • Comparative Analysis : Cross-reference with published data for structurally similar compounds (e.g., ethyl 2'-hydroxybiphenyl-4-carboxylate ).

Q. What applications does this compound have in medicinal chemistry?

Advanced Drug Design Context

  • Building Block : Used to synthesize bioactive molecules, such as WDR5 degraders (via amide coupling at the 3'- and 4'-positions) .
  • Pharmacophore Modification : The biphenyl core and ester group serve as scaffolds for introducing substituents targeting enzyme active sites (e.g., kinase inhibitors) .

Q. What safety precautions are required when handling this compound?

Safety and Toxicity

  • GHS Classification : Based on analogs, likely Category 4 for acute toxicity (oral, dermal, inhalation).
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact.
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis .

Q. How can computational methods aid in predicting biological activity?

Advanced Modeling Approaches

  • Docking Studies : Simulate binding to target proteins (e.g., WDR5) using software like AutoDock Vina.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-16(17)14-6-4-12(5-7-14)13-8-10-15(18-2)11-9-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFDQZCUDVWAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377416
Record name Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732-80-9
Record name Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

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